N-((1-nicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4S/c20-19(21,22)29-16-5-1-2-6-17(16)30(27,28)24-12-14-7-10-25(11-8-14)18(26)15-4-3-9-23-13-15/h1-6,9,13-14,24H,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUWFQYFTMQSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((1-nicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of Nicotinoylpiperidine: The initial step involves the reaction of nicotinic acid with piperidine under appropriate conditions to form nicotinoylpiperidine.
Methylation: The nicotinoylpiperidine is then subjected to methylation using a suitable methylating agent to introduce the methyl group.
Sulfonamide Formation: The final step involves the reaction of the methylated nicotinoylpiperidine with 2-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base to form the desired compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
N-((1-nicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-((1-nicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-((1-nicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations in Sulfonamide Derivatives
Sulfonamide compounds exhibit diverse biological activities influenced by substituents on the aromatic ring and the nitrogen-linked groups. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Effects on Yield : The trifluoromethoxy group (Compound 6, 67% yield) results in lower yields compared to brominated thiophene derivatives (Compound 9, 81% yield), likely due to steric or electronic challenges during synthesis .
- Molecular Weight and Complexity : Bulky substituents, such as the chromen-2-yl group in the patent compound (589.1 g/mol), increase molecular weight and reduce synthetic efficiency (28% yield) .
- Physical Properties : Thiophene and brominated analogs (Compounds 8–9) form stable solids, whereas trifluoromethoxy derivatives (Compound 6) are oils, indicating substituent-dependent crystallinity .
Functional Group Impact on Bioactivity
Nicotinoyl vs. Phenoxyacetyl Moieties :
- Trifluoromethoxy vs. Thiophene/Bromo Groups :
Analytical and Pharmacological Considerations
- Cytotoxicity Assays : Compounds like those in are often evaluated using the SRB assay (), which quantifies protein content to measure drug-induced cytotoxicity. The target compound’s efficacy could be benchmarked against analogs with IC50 values in similar assays .
- Crystallographic Data : Structural analogs (e.g., ) are characterized via X-ray crystallography to resolve binding conformations, aiding in structure-activity relationship (SAR) studies .
Biological Activity
N-((1-nicotinoylpiperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement comprising:
- A piperidine ring
- A nicotinoyl group
- A trifluoromethoxyphenyl group
Its molecular formula is , and it exhibits significant interactions with biological macromolecules, particularly enzymes involved in metabolic processes.
Research indicates that this compound primarily acts as an inhibitor of Nicotinamide N-Methyltransferase (NNMT) . NNMT plays a crucial role in various cellular processes, including:
- Metabolism of nicotinamide derivatives
- Regulation of energy homeostasis
- Potential involvement in neurological disorders
Inhibition of NNMT may lead to therapeutic benefits for conditions linked to its dysregulation, such as obesity, diabetes, and certain cancers .
Inhibition of NNMT
The compound's inhibition of NNMT has been studied extensively. It has been shown to:
- Reduce NNMT activity in various cell lines
- Influence metabolic pathways associated with energy regulation
- Exhibit potential neuroprotective effects by modulating nicotinamide metabolism
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties . For instance, in vitro assays have demonstrated its ability to inhibit the growth of cancer cell lines by inducing apoptosis and blocking cell cycle progression .
Study 1: In Vitro Anticancer Activity
A study evaluated the compound's effects on HeLa cells, revealing that it effectively induced cell cycle arrest in the G2-M phase and increased apoptotic markers. The findings suggested a mechanism involving disruption of tubulin polymerization, which is critical for mitosis .
Study 2: NNMT Inhibition and Metabolic Effects
Research focusing on NNMT inhibition highlighted its role in altering metabolic profiles in treated cells. The study reported significant reductions in metabolites associated with energy metabolism, suggesting that the compound could be beneficial for metabolic disorders linked to NNMT dysregulation .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action | Therapeutic Potential |
|---|---|---|---|
| This compound | Inhibits NNMT; anticancer | NNMT inhibition; apoptosis induction | Neurological disorders; cancer |
| N-((1-nicotinoylpiperidin-4-yl)methyl)nicotinamide | Inhibits NNMT | Similar to above | Metabolic disorders; cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
